10-Hydroxy-9-nitrocamptothecin
CAS No.: 104267-73-4
Cat. No.: VC20745773
Molecular Formula: C20H15N3O7
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104267-73-4 |
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Molecular Formula | C20H15N3O7 |
Molecular Weight | 409.3 g/mol |
IUPAC Name | (19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 |
Standard InChI Key | DTZABKRGTMUGCV-FQEVSTJZSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O |
Historical Development
While camptothecin was discovered more than 60 years ago, derivatives with strategic modifications at various positions represent more recent developments in the ongoing effort to enhance efficacy and overcome limitations of the parent compound . The development of compounds with specific modifications at positions 9 and 10 reflects deliberate efforts to modulate interactions with biological targets while improving pharmacological properties.
Research on camptothecin derivatives accelerated after the identification of topoisomerase I as the primary cellular target in the 1980s . This discovery provided a rational framework for the design of analogs with enhanced potency and improved pharmacological characteristics. The presence of both hydroxyl and nitro groups in 10-Hydroxy-9-nitrocamptothecin introduces interesting physicochemical properties that potentially influence its anticancer activity profile.
Mechanism of Action
Topoisomerase I Inhibition
As a camptothecin derivative, 10-Hydroxy-9-nitrocamptothecin likely functions primarily as a topoisomerase I inhibitor. The mechanism involves:
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Formation of a ternary complex with topoisomerase I and DNA
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Stabilization of the cleavable complex, preventing re-ligation of the DNA strand
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Collision of the replication fork with the stabilized complex
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Generation of double-strand DNA breaks
The modifications at positions 9 and 10 may enhance the compound's ability to form stable complexes with topoisomerase I and DNA, potentially increasing its cytotoxic potency. Camptothecin analogs typically bind to both the topoisomerase I enzyme and the intact DNA strand through hydrogen bonding, preventing both the re-ligation of the nicked DNA and dissociation of topoisomerase I from the DNA .
Alternative Mechanisms
Research on camptothecin derivatives has revealed that some analogs can exert anticancer activity through mechanisms independent of topoisomerase I inhibition . These alternative mechanisms may involve:
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Modulation of cell cycle regulatory proteins
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Downregulation of cancer survival-associated proteins
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Effects on gene expression independent of topoisomerase I activity
For example, studies on the related compound 10-methoxy-9-nitrocamptothecin (MONCPT) demonstrated concentration-dependent effects on cell cycle progression and regulation of cyclin-dependent kinases and cyclins . At higher concentrations (1,000 nmol/L), MONCPT caused G0-G1 phase arrest and down-regulated CDK2, CDK4, and cyclin D1, while at lower concentrations (10-100 nmol/L), it induced G2-M phase block and increased expression of CDK7, CDK1, and cyclin B1 . Similar effects might be anticipated for 10-Hydroxy-9-nitrocamptothecin given its structural similarity.
Pharmacological Properties
Structure-Activity Relationships
The relationship between structure and activity in camptothecin derivatives has been extensively studied. Key findings relevant to 10-Hydroxy-9-nitrocamptothecin include:
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The E-ring in lactone form is essential for potent activity, being much more active than the carboxylate form
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S-configuration at position 20 is required for biological activity
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Modifications at positions 9 and 10 can significantly alter potency and pharmacological profile
In the case of 10-Hydroxy-9-nitrocamptothecin, the nitro group at position 9 likely enhances cytotoxicity, while the hydroxyl group at position 10 may confer improved solubility characteristics compared to unmodified camptothecin.
Table 1: Structural Features and Their Impact on Camptothecin Activity
Structural Feature | Impact on Activity | Relevance to 10-Hydroxy-9-nitrocamptothecin |
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E-ring lactone | Essential for activity | Maintained in 10-Hydroxy-9-nitrocamptothecin |
S-configuration at C-20 | Required for activity | Presumed maintained in active form |
Position 9 modification | Can enhance DNA interaction | Nitro group likely enhances cytotoxicity |
Position 10 modification | Can improve physicochemical properties | Hydroxyl group may improve solubility |
Pharmaceutical Considerations
While specific pharmaceutical data for 10-Hydroxy-9-nitrocamptothecin is limited in the available research, general characteristics of camptothecin derivatives suggest:
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Limited aqueous solubility, potentially improved somewhat by the hydroxyl group
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pH-dependent stability of the lactone ring
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Potential for protein binding in plasma
These characteristics present significant challenges for drug development and necessitate innovative formulation approaches to optimize delivery and bioavailability.
Anticancer Activity
In Vitro Studies
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Potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.1 to 500 nmol/L
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Enhanced cellular accumulation of DNA damage
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High potency as a topoisomerase I inhibitor in DNA relaxation assays
Given the structural similarity between 10-Hydroxy-9-nitrocamptothecin and MONCPT, comparable patterns of activity might be expected, though the hydroxyl group would likely confer some differences in cellular uptake and activity compared to the methoxy group.
Table 2: Cytotoxicity Profile of Related Compound (MONCPT)
In Vivo Studies
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Significant inhibition of tumor growth in human androgen-independent prostate tumor (PC3) xenografts
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Effective inhibition of human non-small cell lung tumor (A549) xenografts
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Dose-dependent anticancer activity with inhibition rates ranging from 29.6% to 98% at doses of 5-20 mg/kg administered for 15-17 days
Table 3: In Vivo Antitumor Activity of Related Compound (MONCPT)
These findings suggest potential efficacy for structurally similar compounds like 10-Hydroxy-9-nitrocamptothecin, though direct studies would be needed to confirm this activity profile.
Molecular Effects
Cell Cycle Regulation
Studies on the related compound MONCPT have demonstrated concentration-dependent effects on cell cycle regulatory proteins:
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Down-regulation of CDK2, CDK4, and cyclin D1 at higher concentrations (1,000 nmol/L)
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Overexpression of CDK7, CDK1, and cyclin B1 at lower concentrations (10-100 nmol/L)
These findings suggest complex, concentration-dependent effects on cell cycle regulation, which might also be characteristic of 10-Hydroxy-9-nitrocamptothecin given its structural similarity.
Table 4: Molecular Effects of Related Compound (MONCPT) on Cell Cycle Proteins
Concentration | Cell Cycle Phase Affected | Protein Expression Changes | Reference |
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1,000 nmol/L | G0-G1 arrest | ↓ CDK2, ↓ CDK4, ↓ cyclin D1 | |
10-100 nmol/L | G2-M block | ↑ CDK7, ↑ CDK1, ↑ cyclin B1 |
DNA Damage Accumulation
Like other camptothecin derivatives, 10-Hydroxy-9-nitrocamptothecin likely promotes the accumulation of DNA damage in cancer cells. The related compound MONCPT has demonstrated the ability to increase cellular accumulation of DNA damage, which correlates with its cytotoxic potency . This effect is consistent with the mechanism of topoisomerase I inhibition, which prevents the re-ligation of DNA breaks and leads to the accumulation of DNA damage during replication.
Currently approved camptothecin derivatives (topotecan and irinotecan) have established roles in cancer treatment . 10-Hydroxy-9-nitrocamptothecin remains investigational, and its potential advantages or disadvantages compared to approved agents would need to be determined through direct comparative studies.
Challenges and Future Directions
Current Limitations
Several challenges likely affect the development of 10-Hydroxy-9-nitrocamptothecin as a therapeutic agent:
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Limited aqueous solubility, necessitating advanced formulation approaches
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Potential instability of the lactone ring at physiological pH
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Possible toxicity concerns similar to other topoisomerase I inhibitors
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Limited understanding of its specific pharmacological profile
Camptothecin derivatives often face significant hematopoietic toxicity, which has necessitated peripheral-blood stem cell infusion or bone marrow transplantation to be used alongside irinotecan or topotecan in some cancer treatment regimens .
Novel Directions in Camptothecin Research
Recent research on camptothecin derivatives has explored novel directions that might be relevant to the future development of 10-Hydroxy-9-nitrocamptothecin:
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Development of compounds that act through topoisomerase I-independent mechanisms
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Targeting of cancer-associated survival proteins
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Focus on compounds with improved toxicity profiles
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Development of derivatives effective against cancer stem cells to prevent tumor relapse
Table 6: Future Research Directions for 10-Hydroxy-9-nitrocamptothecin
Formulation Challenges
The limited water solubility of camptothecin derivatives presents significant formulation challenges. Research has demonstrated that innovative formulation approaches can substantially impact the in vivo efficacy of poorly soluble camptothecin analogs . Similar approaches might enhance the therapeutic potential of 10-Hydroxy-9-nitrocamptothecin.
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